Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Description
Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity
Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazoles, which are known for their diverse biological activities. The molecular formula of this compound is C16H20N4O4S, with a molecular weight of approximately 364.42 g/mol. Its structure features a pyrazolo[1,5-a]pyridine core, which is critical for its biological activity.
Pharmacological Activities
Antitumor Activity:
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been shown to inhibit various cancer cell lines effectively. For instance, studies have reported that compounds with similar structures can inhibit key kinases involved in cancer progression, such as BRAF and EGFR .
Anti-inflammatory Effects:
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the methylsulfonyl group in this compound may enhance its ability to modulate inflammatory pathways. In vitro studies have demonstrated that related compounds can significantly reduce pro-inflammatory cytokines in cell cultures .
Antimicrobial Activity:
The antimicrobial potential of pyrazole derivatives has been documented extensively. This compound may exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .
The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymatic pathways and receptor interactions. Pyrazole derivatives often act as inhibitors of kinases and other enzymes critical for cell signaling and proliferation. For example, they may inhibit the PI3K/AKT pathway, which is pivotal in cancer cell survival and growth .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:
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Antitumor Efficacy in Breast Cancer:
A study assessed the efficacy of various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting a promising avenue for therapeutic development . -
Anti-inflammatory Studies:
In a controlled experiment, a related pyrazole derivative was tested for its ability to reduce inflammation in animal models. The findings revealed a marked decrease in inflammatory markers following treatment with the compound, highlighting its potential as an anti-inflammatory agent . -
Antimicrobial Testing:
A series of antimicrobial assays demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
ethyl 5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-3-26-17(23)14-11-18-21-9-6-13(10-15(14)21)19-16(22)12-4-7-20(8-5-12)27(2,24)25/h6,9-12H,3-5,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIKNSGVAQVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.